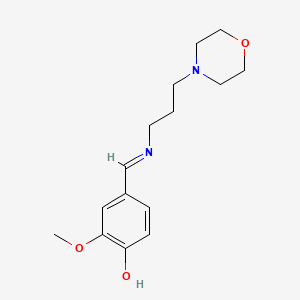
(1R,3S)-3-N-ethyl-1-N-(2-hydroxy-2-prop-2-enylpent-4-enyl)-1,2,2-trimethylcyclopentane-1,3-dicarboxamide
概要
説明
The compound “(1R,3S)-3-N-ethyl-1-N-(2-hydroxy-2-prop-2-enylpent-4-enyl)-1,2,2-trimethylcyclopentane-1,3-dicarboxamide” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “(1R,3S)-3-N-ethyl-1-N-(2-hydroxy-2-prop-2-enylpent-4-enyl)-1,2,2-trimethylcyclopentane-1,3-dicarboxamide” typically involves multiple steps, including the formation of the cyclopentane ring, introduction of the N-ethyl and N-(2-hydroxy-2-prop-2-enylpent-4-enyl) groups, and the addition of the dicarboxamide functionality. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods would likely involve scalable processes such as continuous flow synthesis or batch reactors. These methods would be designed to ensure consistent quality and efficiency while minimizing waste and environmental impact.
化学反応の分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and solvent choice would be tailored to the specific reaction.
Major Products
The major products formed from these reactions would depend on the specific reaction pathway and conditions. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
科学的研究の応用
Chemistry
In chemistry, the compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biology, it might be studied for its potential effects on cellular processes or as a tool for probing biological pathways.
Medicine
In medicine, the compound could be investigated for its therapeutic potential, such as its ability to interact with specific molecular targets or pathways involved in disease.
Industry
In industry, the compound might find applications in the development of new materials, pharmaceuticals, or agrochemicals.
作用機序
The mechanism of action of “(1R,3S)-3-N-ethyl-1-N-(2-hydroxy-2-prop-2-enylpent-4-enyl)-1,2,2-trimethylcyclopentane-1,3-dicarboxamide” would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions could modulate biological pathways, leading to various physiological effects.
類似化合物との比較
Similar Compounds
Similar compounds might include other cyclopentane derivatives with different substituents or functional groups. Examples could be:
- (1R,3S)-3-N-ethyl-1-N-(2-hydroxy-2-prop-2-enylpent-4-enyl)-1,2,2-trimethylcyclopentane-1,3-dicarboxamide analogs with variations in the N-ethyl or N-(2-hydroxy-2-prop-2-enylpent-4-enyl) groups.
- Other cyclopentane-based dicarboxamides with different stereochemistry or substituents.
Uniqueness
The uniqueness of “this compound” would lie in its specific combination of functional groups and stereochemistry, which could confer distinct chemical and biological properties.
特性
IUPAC Name |
(1R,3S)-3-N-ethyl-1-N-(2-hydroxy-2-prop-2-enylpent-4-enyl)-1,2,2-trimethylcyclopentane-1,3-dicarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O3/c1-7-11-20(25,12-8-2)14-22-17(24)19(6)13-10-15(18(19,4)5)16(23)21-9-3/h7-8,15,25H,1-2,9-14H2,3-6H3,(H,21,23)(H,22,24)/t15-,19+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNWGTTXELMHTG-BEFAXECRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCC(C1(C)C)(C)C(=O)NCC(CC=C)(CC=C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@H]1CC[C@@](C1(C)C)(C)C(=O)NCC(CC=C)(CC=C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![9-(2-Methoxyethyl)-2-(naphthalen-2-ylmethyl)-2,9-diazaspiro[4.5]decane](/img/structure/B3825421.png)
![N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-N-(2-methylpropyl)-3-(1,2-oxazolidin-2-yl)propanamide](/img/structure/B3825434.png)
![methyl (2S,4S)-1-methyl-4-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbonyl)amino]pyrrolidine-2-carboxylate](/img/structure/B3825440.png)


![3-[(1H-benzimidazol-1-ylmethyl)amino]benzoic acid](/img/structure/B3825465.png)
![4-[2,3,5-trifluoro-4,6-bis(trifluoromethyl)phenyl]morpholine](/img/structure/B3825479.png)
![3,5-dimethyl-4-[3-[5-(2-methyl-1H-imidazol-5-yl)-4-phenylimidazol-1-yl]propyl]-1H-pyrazole](/img/structure/B3825486.png)
![8-(3-fluoroisonicotinoyl)-2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3825495.png)
![6-[methyl-[(4-methyl-1,3-thiazol-2-yl)methyl]amino]-N-[2-(1-methylpiperidin-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B3825500.png)
![Methyl 2-[[1-[(2-chloro-4-fluorophenyl)methyl]triazole-4-carbonyl]amino]-4-methylsulfanylbutanoate](/img/structure/B3825505.png)
![1-ethyl-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-1H-pyrazole-4-carboxamide](/img/structure/B3825509.png)
